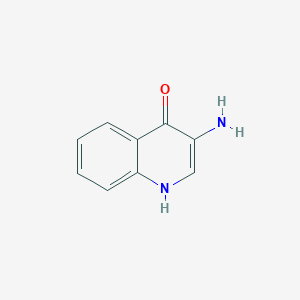

3-Aminoquinolin-4-ol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-5-11-8-4-2-1-3-6(8)9(7)12/h1-5H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQNIQVCPKCNQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00317044 | |

| Record name | 3-aminoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00317044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129377-66-8 | |

| Record name | 3-aminoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00317044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Research on Quinolines

The journey of quinoline (B57606) chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated the parent compound, quinoline, from coal tar. This discovery marked the entry of a new class of heterocyclic aromatic compounds into the scientific world. The initial years were characterized by extraction from natural sources and elucidation of the fundamental structure. A pivotal moment in the history of quinolines was the recognition of their presence in biologically active natural products, most notably the antimalarial alkaloid quinine (B1679958), which was isolated from cinchona bark in 1820. mdpi.com

The immense therapeutic importance of quinine spurred the development of synthetic methods to access the quinoline core. The late 19th century witnessed a flurry of activity, resulting in the establishment of several classic named reactions that remain relevant today. nih.gov These methods, including the Skraup (1880), Doebner-von Miller (1881), Friedländer (1882), and Combes (1888) syntheses, provided chemists with the tools to construct a wide array of substituted quinolines by condensing anilines with various reagents. nih.govnih.govresearchgate.netmdpi.comacs.orgmdpi.com The Gould-Jacobs reaction, developed later in 1939, specifically provided a route to 4-hydroxyquinoline (B1666331) derivatives, which are tautomers of quinolin-4-ones. prepchem.comconnectjournals.comnih.gov These foundational synthetic strategies opened the door to systematic investigations of quinoline derivatives, leading to the discovery of synthetic antimalarials like chloroquine (B1663885) and a vast range of other biologically active molecules. mdpi.commdpi.com

Academic Significance of the 3 Aminoquinolin 4 Ol Scaffold

The 3-Aminoquinolin-4-ol scaffold, while less explored than its isomeric counterpart 4-aminoquinoline (B48711), holds significant academic interest due to its specific substitution pattern, which imparts unique electronic and steric properties. Its importance lies primarily in its role as a versatile synthetic intermediate for creating more complex heterocyclic systems and as a platform for developing novel bioactive compounds.

Synthesis of the Scaffold

A key aspect of the academic significance of any chemical scaffold is its accessibility through reliable synthetic routes. The preparation of this compound is not typically achieved through the classic single-step quinoline (B57606) syntheses. Instead, a multi-step approach is generally required, often involving the functionalization of a pre-formed quinoline ring.

A documented pathway involves the nitration of 4-hydroxyquinoline (B1666331) to form a key intermediate, 3-nitro-4-hydroxyquinoline . This reaction proceeds with high efficiency. Subsequently, the nitro group at the 3-position is reduced to an amino group to yield the final product, this compound. acs.org

A representative synthesis is detailed below:

Nitration of 4-Hydroxyquinoline : 4-Hydroxyquinoline is treated with nitric acid in a suitable solvent like propionic acid and heated. This electrophilic aromatic substitution selectively installs a nitro group at the C3 position. prepchem.com

Reduction of 3-Nitro-4-hydroxyquinoline : The resulting 3-nitro-4-hydroxyquinoline is then subjected to reduction. Standard reduction methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals in acidic media (like tin(II) chloride), can be employed to convert the nitro group to the primary amine, affording this compound. acs.orgresearchgate.net

| Step | Reactant | Reagents | Product | Yield | Reference |

| 1 | 4-Hydroxyquinoline | Nitric acid, Propionic acid | 3-Nitro-4-hydroxyquinoline | 86% | prepchem.com |

| 2 | 3-Nitro-4-hydroxyquinoline | Pd/C, H₂ (or other reducing agents) | This compound | N/A | acs.orgresearchgate.net |

Table 1: Synthetic Route to this compound. Yield for the reduction step is not specified in the general literature but is a standard transformation.

This synthetic accessibility makes this compound a valuable precursor. The presence of three distinct functional points—the heterocyclic nitrogen, the C3-amino group, and the C4-hydroxyl group—allows for selective chemical modifications, enabling the construction of diverse molecular architectures.

Role as a Synthetic Precursor

The true significance of the this compound scaffold is realized in its use as a building block. For example, it serves as an intermediate in the synthesis of more complex, fused heterocyclic systems. The amino and hydroxyl groups can participate in cyclization reactions to form additional rings, leading to novel polycyclic structures. Research has shown that related 3-amino-4-substituted quinolines can be derived from precursors like 4-chloro-3-nitroquinolines, which are then reduced to the 3-amino derivatives. acs.org These compounds are valuable for creating libraries of molecules for biological screening. The ability to generate complex structures from a relatively simple starting material is a key driver of its academic importance.

Current Research Landscape and Emerging Trends in Quinoline Chemistry

Established Synthetic Routes to the this compound Core

The foundational methods for constructing the this compound core rely on well-understood chemical transformations, primarily involving the assembly of the quinoline ring from acyclic or simpler cyclic precursors.

Precursor-Based Approaches

The synthesis of the quinoline ring system often begins with strategically functionalized precursors that can be induced to form the bicyclic structure. A common strategy involves the use of 2-aminoacetophenone (B1585202) or 2-aminochalcone derivatives. For instance, 2,3-dihydroquinolin-4(1H)-ones serve as key intermediates. nih.gov One approach to these precursors is the intramolecular cyclization of 2-aminochalcones, which can be achieved in the presence of catalysts like Amberlyst®-15. nih.gov

Another significant precursor-based route involves the nucleophilic addition of aryl groups to the carbonyl of 2,3-dihydroquinolin-4-ones. nih.gov Treating 3-substituted-2,3-dihydroquinolin-4(1H)-one with an arylmagnesium bromide (a Grignard reagent) leads to the formation of 3,4-diaryl-1,2,3,4-tetrahydroquinolin-4-ols. nih.gov This highlights how quinolin-4-one structures act as versatile common precursors for generating more complex, substituted quinoline alkaloids and their analogues. nih.gov

A direct method for introducing the amino group at the 3-position involves the reductive amination of ketone intermediates. This two-step process typically starts with the cyclization of a 2-nitroacetophenone derivative to create a 4-hydroxyquinoline-3-carbaldehyde, which is then reacted with ammonium (B1175870) acetate (B1210297) under hydrogenation conditions (H₂, Pd/C) to yield the final 3-amino group.

| Precursor | Reagents/Conditions | Intermediate/Product | Reference |

| 2-Aminochalcones | Amberlyst®-15 | 2,3-Dihydroquinolin-4(1H)-one | nih.gov |

| 3-Substituted-2,3-dihydroquinolin-4(1H)-one | Arylmagnesium bromide, THF, reflux | 3,4-Diaryl-1,2,3,4-tetrahydroquinolin-4-ol | nih.gov |

| 2-Nitroacetophenone derivatives | 1. Cyclization; 2. NH₄OAc, H₂, Pd/C | 4-Hydroxyquinoline-3-carbaldehyde, then this compound |

Cyclization Reactions for Quinoline Ring Formation

The critical step in many syntheses is the formation of the quinoline ring itself through cyclization. Several classic and modified cyclization reactions are employed to construct this heterocyclic system.

The Skraup reaction , a traditional method for quinoline synthesis, has been adapted for producing this compound. This involves the condensation of aniline (B41778) derivatives with glycerol (B35011) in an acidic medium. A variation uses 2-aminoacetophenone derivatives, which first undergo an aldol (B89426) condensation followed by an intramolecular aza-Michael cyclization to build the quinoline backbone. Similarly, the Doebner-Miller synthesis modifies this approach by using α,β-unsaturated carbonyl compounds instead of glycerol, which can improve regioselectivity for the 4-hydroxyquinoline (B1666331) scaffold.

More modern cyclization techniques have also been developed. One such method is an iodine-mediated desulfurative cyclization. This one-pot, tandem process involves the Michael addition of o-aminothiophenol to 1,3-ynones, catalyzed by a Lewis acid like a zirconocene (B1252598) complex, followed by cyclization and an iodine-promoted desulfuration step to yield the quinoline product. nih.gov Another approach is the intramolecular reductive cyclization of nitrocyano olefins, which can be induced by low-valent titanium (generated from TiCl₄/Zn), providing a facile route to 2-aminoquinoline-3-carboxylic acid derivatives. rsc.org

| Reaction Name | Reactants | Reagents/Conditions | Key Feature | Reference |

| Skraup Reaction | Aniline derivative, Glycerol | H₂SO₄, Oxidizing agent, 140–160°C | Classic quinoline synthesis | |

| Doebner-Miller Synthesis | Aniline derivative, α,β-Unsaturated carbonyl | Acetic acid, reflux | Improved regioselectivity | |

| Desulfurative Cyclization | 1,3-Ynone, o-Aminothiophenol | Cp₂ZrCl₂, I₂ | One-pot tandem process | nih.gov |

| Reductive Cyclization | Nitrocyano olefin | TiCl₄/Zn | Uses low-valent titanium | rsc.org |

Advanced Synthetic Strategies and Innovations

To improve efficiency, yield, and substrate scope, advanced synthetic strategies, particularly those employing transition metal catalysts, have become indispensable in modern organic chemistry for the synthesis of quinoline derivatives.

Transition Metal-Catalyzed Syntheses

Transition metals like palladium, copper, and rhodium play a pivotal role in catalyzing key bond-forming reactions, enabling the construction of the quinoline core under milder conditions and with greater functional group tolerance. mdpi.comnih.gov

Palladium catalysis offers a powerful alternative to traditional methods like nucleophilic aromatic substitution (SNAr) for forming C-N bonds in 4-aminoquinolines. researchgate.net The Buchwald-Hartwig amination is a prominent example, used for the intramolecular N-arylation to form quinolin-4(1H)-one derivatives. organic-chemistry.org This reaction can be part of a one-pot tandem sequence, starting with a Michael addition-elimination of an amine to a (Z)-β-chlorovinyl ketone, followed by the palladium-catalyzed cyclization. organic-chemistry.org The choice of a palladium precursor like Pd(OAc)₂, combined with a suitable phosphine (B1218219) ligand such as DPEphos, has proven to be a mild and convenient system for this transformation. researchgate.net

Palladium catalysis is also central to other cyclization strategies. The Heck reaction can be used to couple 2-iodoaniline (B362364) derivatives with acrylic acid, followed by an in-situ cyclization to afford 4-arylquinolin-2(1H)-ones. nih.gov Furthermore, palladium-catalyzed carbonylative annulation of terminal alkynes with 2-iodoaniline derivatives in the presence of carbon monoxide provides another route to substituted quinolin-2(1H)-ones. nih.gov A process for quinoline synthesis through the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines has also been described, which notably proceeds without the need for an acid or base. rsc.org

| Reaction Type | Reactants | Catalyst System | Product | Reference |

| Buchwald-Hartwig Amination | (Z)-β-chlorovinyl ketone, Amine | Pd₂(dba)₃, DavePhos, K₂CO₃/t-BuOK | Quinolin-4(1H)-one derivative | organic-chemistry.org |

| Buchwald-Hartwig Cross-Coupling | 4-Haloquinoline, Amine | Pd(OAc)₂, DPEphos, K₃PO₄ | 4-Aminoquinoline (B48711) derivative | researchgate.net |

| Heck Coupling/Cyclization | 2-Iodoaniline, Acrylic acid | Pd supported on nickel ferrite | 4-Arylquinolin-2(1H)-one | nih.gov |

| Oxidative Cyclization | Aryl allyl alcohol, Aniline | Palladium catalyst | Quinoline derivative | rsc.org |

Beyond palladium, other transition metals, particularly copper and rhodium, have been extensively used to catalyze the synthesis of quinoline and its derivatives.

Copper-catalyzed reactions are highly effective for forming C-N bonds. Domino reactions starting from enaminones and 2-halobenzaldehydes can produce quinoline derivatives through a sequence of aldol reaction, C(aryl)-N bond formation, and elimination, all under copper catalysis. rsc.org Multicomponent reactions catalyzed by copper also provide an atom-economical route to highly substituted 4-aminoquinolines. frontiersin.org For example, a three-component reaction of a substituted benzonitrile, an aryliodonium salt, and an ynamide can be achieved via a copper-catalyzed [2+2+2] annulation. frontiersin.org

Rhodium-catalyzed synthesis has also emerged as a powerful tool. A notable method involves the reaction of 2-quinolones with N-sulfonyl-1,2,3-triazoles, catalyzed by a rhodium(II) complex. rsc.orgnih.gov This reaction proceeds through the tautomerization of the quinolone to a hydroxyquinoline, followed by an O-H insertion into a rhodium(II)-aza vinyl carbene intermediate, which then rearranges to deliver the 2-aminoquinoline (B145021) product. rsc.orgnih.gov

Metal-Free Synthetic Conditions

The development of synthetic protocols that avoid transition metals is a significant goal in green chemistry, aiming to reduce costs and environmental impact. For quinoline and related N-heterocyclic frameworks, several metal-free approaches have been established. These methods often rely on the strategic use of acid catalysts or are performed under aqueous conditions to facilitate the desired transformations. mdpi.comnih.govrsc.org

One notable strategy involves a transition metal-free protocol for synthesizing 3-acylquinolines through the formal [4+2] annulation of enaminones with anthranils. mdpi.com This ring-opening and reconstruction process is effectively promoted by methanesulfonic acid (MSA) and sodium iodide, highlighting the crucial role of non-metallic reagents in facilitating the key bond-forming events. mdpi.com Similarly, the construction of aminated isoquinoline (B145761) frameworks, a related class of compounds, has been achieved from 2-(2-oxo-2-arylethyl)benzonitrile in an aqueous medium without any metal or additive. rsc.org This approach demonstrates the activation of a nitrile group towards nucleophilic addition and subsequent annulation under environmentally benign conditions. rsc.org The trend towards sustainable synthesis is further exemplified by blue LED-driven, metal-free reactions in water for creating other nitrogen-containing functional molecules. nih.gov

These methodologies underscore a shift towards operationally simple, scalable, and more environmentally friendly routes for producing complex heterocyclic systems. mdpi.comrsc.org

Photocatalytic Denitrogenation and Skeletal Rearrangements

Recent advancements in synthetic chemistry have introduced novel photocatalytic methods for constructing the 3-aminoquinolin-2(1H)-one core, a tautomeric form of the quinolinol structure. rsc.org This modern approach utilizes visible light to drive a unique skeletal rearrangement through a cascade process involving C–N bond formation and denitrogenation. rsc.orgrsc.org

The reaction employs 3-ylideneoxindoles as precursors for the quinoline backbone and trimethylsilyl (B98337) azide (B81097) (TMSN₃) as the aminating agent. rsc.orgresearchgate.net The mechanism proceeds via a [2+3] cycloaddition to form a triazoline intermediate. rsc.org Under visible light irradiation, this intermediate undergoes photocatalytic denitrogenation (the removal of N₂) leading to a skeletal rearrangement that yields the final 3-aminoquinolin-2(1H)-one product. rsc.orgrsc.org This method is notable for its remarkable tolerance of a wide array of sensitive functional groups and provides good to excellent yields. rsc.org

| Precursor | Aminating Agent | Conditions | Product Type | Yield (%) |

| 3-Ylideneoxindoles | TMSN₃ | Visible Light, Room Temp | 3-Aminoquinolin-2(1H)-one | 71–87 |

| N-alkyl 3-ylideneoxindole (-CH₂CO₂Et) | TMSN₃ | Visible Light, Room Temp | N-alkyl substituted 3-aminoquinolin-2(1H)-one | 72 |

| N-phenyl 3-ylideneoxindoles | TMSN₃ | Visible Light, Room Temp | N-phenyl substituted 3-aminoquinolin-2(1H)-one | Excellent |

This table summarizes findings from a study on photocatalytic synthesis, demonstrating the versatility of the method with various substituted precursors. rsc.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful technique to accelerate the formation of heterocyclic compounds, including quinoline and quinazolinone derivatives. eurekaselect.comnih.gov This method drastically reduces reaction times, often from many hours under conventional heating to mere minutes, while frequently improving product yields. eurekaselect.comnih.gov

For instance, the synthesis of 3-amino-2-phenylquinazolin-4(3H)-one from 2-benzamidobenzoyl chloride and hydrazine (B178648) was achieved in just 4 minutes under microwave irradiation at 135 °C, yielding 81% of the product. eurekaselect.com In contrast, traditional methods often require refluxing for over four hours. eurekaselect.com The application of microwave technology is broad, facilitating various reaction types, including multicomponent reactions for pyrazolo-[3,4-b]-quinolines and the synthesis of 3-amino-1,2,4-triazoles from carboxylic acids and aminoguanidine. nih.govmdpi.com The use of sealed vessels in microwave synthesis allows for temperatures to safely exceed the normal boiling point of the solvent, further accelerating the reactions. mdpi.com

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Key Advantage |

| Quinazolinone Synthesis | > 4 hours | 4 minutes | Drastic time reduction eurekaselect.com |

| 1,2,4-Triazole Synthesis | 10 hours | 8-9 minutes | Speed and efficiency nih.gov |

| Multicomponent Quinoline Synthesis | Not specified | 5 minutes | Rapid access to complexity nih.gov |

| Bis(1,2,4-triazol-5(3))-amine Synthesis | Not specified | 5 minutes | High purity and scalability nih.gov |

This table provides a comparison highlighting the significant time savings achieved with microwave-assisted synthesis over conventional heating methods for various heterocyclic systems.

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for chemical synthesis, where three or more reactants are combined in a single vessel to form a final product. mdpi.com This approach is valued for its atom economy, reduction of intermediate isolation and purification steps, and savings in time and solvent usage. mdpi.comrsc.org

The synthesis of complex quinoline-based structures is well-suited to MCRs. A notable example is the catalyst-free, one-pot, three-component reaction between a formyl-quinoline derivative, a primary heterocyclic amine, and a cyclic 1,3-diketone in DMF at 150 °C. nih.gov This microwave-assisted process, completed in 8 minutes, proceeds via a sequence of aldol condensation, Michael addition, and intramolecular amine addition to efficiently produce dihydropyrido[2,3-d]pyrimidines containing a quinoline pharmacophore. nih.gov Similarly, N-Mannich bases of tetrahydroquinoline have been prepared via a one-pot, three-component condensation of tetrahydroquinoline, formaldehyde (B43269), and an amine under reflux conditions. nih.gov These methods provide rapid access to structurally diverse molecules from simple, readily available starting materials. rsc.orgresearchgate.net

Derivatization Strategies from this compound as a Starting Material

Once the this compound scaffold is synthesized, it serves as a versatile building block for creating more complex molecules through various derivatization reactions.

Acylation Reactions

Acylation of the primary amino group at the C-3 position of the quinoline ring is a fundamental derivatization strategy. This reaction typically involves treating this compound with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. The process forms a stable amide linkage. For example, benzoylation, a type of acylation, is a key step in the synthesis of related heterocyclic systems where an amino group is converted to a benzamide. eurekaselect.com This modification can be used to install a wide variety of functional groups, altering the steric and electronic properties of the parent molecule.

Conjugation Reactions for Complex Architectures

This compound and its precursors can be incorporated into more complex molecular architectures through powerful cross-coupling reactions. nih.gov These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the "stitching" of the quinoline core to other molecular fragments.

A key strategy involves using a halogenated quinoline intermediate, such as 7-bromo-4-chloroquinoline, as a handle for diversification. nih.gov Three prominent metal-catalyzed coupling reactions used for this purpose are:

Ullmann Coupling: This reaction is used to form diaryl ether linkages by coupling the bromo-quinoline with various phenols in the presence of a copper catalyst (CuI). nih.gov

Suzuki Coupling: This versatile reaction creates biaryl structures (C-C bonds) by reacting the bromo-quinoline with boronic acids using a palladium catalyst like PdCl₂(dppf). nih.gov

Negishi Coupling: This method also forms C-C bonds, typically for generating alkylaryl substitutions, by reacting the bromo-quinoline with organozinc halides in the presence of a palladium catalyst such as Pd(PPh₃)₄. nih.gov

These conjugation strategies are instrumental in systematically exploring how different substituents attached to the quinoline ring influence molecular properties. nih.gov

| Coupling Reaction | Reactants | Catalyst System | Linkage Formed |

| Ullmann Coupling | 7-Bromoquinoline, Phenols | CuI, Cs₂CO₃, Ligand | Diaryl Ether (C-O-C) nih.gov |

| Suzuki Coupling | 7-Bromoquinoline, Boronic Acids | PdCl₂(dppf), Cs₂CO₃ | Biaryl (C-C) nih.gov |

| Negishi Coupling | 7-Bromoquinoline, Zinc Halides | Pd(PPh₃)₄ | Alkylaryl (C-C) nih.gov |

This table summarizes key metal-catalyzed conjugation reactions used to build complex architectures from a halogenated quinoline core.

Functionalization of Amino and Hydroxyl Groups

The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the quinoline scaffold of this compound offers reactive sites for further molecular elaboration. The functionalization of these groups can be exploited to modulate the physicochemical and biological properties of the parent molecule. The reactivity of these groups allows for a variety of chemical transformations, including acylation and alkylation, to generate a diverse library of derivatives.

The dual reactivity of the amino and hydroxyl moieties necessitates careful selection of reaction conditions to achieve selective functionalization. In principle, the amino group is generally more nucleophilic than the hydroxyl group, which can allow for selective N-functionalization under specific conditions. Conversely, protection of the amino group may be required to facilitate reactions at the hydroxyl site.

Acylation Reactions

Acylation introduces an acyl group (R-C=O) onto the amino or hydroxyl group, forming an amide or an ester linkage, respectively. This transformation is a common strategy in medicinal chemistry to alter properties such as solubility, stability, and interaction with biological targets.

N-Acylation: The amino group at the C-3 position of this compound can be readily acylated using various acylating agents such as acyl chlorides or acid anhydrides. These reactions typically proceed under basic conditions to neutralize the acid byproduct and to deprotonate the amino group, enhancing its nucleophilicity. The use of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) is common. In some cases, the reaction can be performed in a two-phase system (Schotten-Baumann conditions) or in an aqueous medium with an appropriate base.

For instance, the acylation of amino acids, which also possess amino groups, can be achieved using acyl chlorides or anhydrides. This general principle can be extended to this compound. The reaction of an amino acid with an acylating agent in the presence of a base leads to the formation of an N-acyl amino acid. Similarly, enzymatic methods using aminoacylases can catalyze the N-acylation of amino acids with high selectivity. google.com

O-Acylation: The hydroxyl group at the C-4 position can undergo acylation to form the corresponding ester. Direct O-acylation in the presence of a free amino group can be challenging due to the higher nucleophilicity of the amine. Therefore, selective O-acylation often requires the prior protection of the amino group. Alternatively, chemoselective O-acylation of substrates containing both hydroxyl and amino groups, such as hydroxyamino acids, can be achieved under acidic conditions. nih.gov In an acidic medium, the amino group is protonated and thus deactivated towards electrophilic attack by the acylating agent, allowing the less reactive hydroxyl group to be acylated. nih.gov This strategy could potentially be applied to this compound.

The table below summarizes representative acylation reactions that could be applied to this compound based on the reactivity of similar functional groups found in the literature.

| Acylating Agent | Functional Group Targeted | Typical Conditions | Product Type |

| Acetyl chloride | Amino | Pyridine, 0°C to rt | 3-Acetamidoquinolin-4-ol |

| Benzoyl chloride | Amino | 10% NaOH, rt | 3-(Benzamido)quinolin-4-ol |

| Acetic anhydride | Amino | Triethylamine, DCM, rt | 3-Acetamidoquinolin-4-ol |

| Acetyl chloride | Hydroxyl (with N-protection) | Pyridine, rt | 3-(Protected-amino)-4-acetoxyquinoline |

| Acetyl chloride | Hydroxyl | Trifluoroacetic acid | 3-Amino-4-acetoxyquinoline hydrochloride |

Alkylation Reactions

Alkylation involves the introduction of an alkyl group onto the amino or hydroxyl function, leading to N-alkylated or O-alkylated derivatives. These modifications can significantly impact the lipophilicity and steric profile of the molecule.

N-Alkylation: The amino group of this compound can be alkylated using alkyl halides. wikipedia.org This reaction typically proceeds via nucleophilic substitution. The reaction of an amine with an alkyl halide can lead to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium salt if the reaction is not carefully controlled. wikipedia.org The use of a base is often necessary to scavenge the acid produced during the reaction. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation.

O-Alkylation: The hydroxyl group can be converted to an ether through O-alkylation. A common method involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (Williamson ether synthesis). In the context of quinoline chemistry, the synthesis of 4-alkoxyquinolines often proceeds via the corresponding 4-chloroquinoline (B167314) derivative. google.com The 4-hydroxyquinoline is first converted to a 4-chloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃). google.com The resulting 4-chloroquinoline can then undergo nucleophilic aromatic substitution with an alkoxide to yield the 4-alkoxyquinoline. google.com This two-step sequence could be a viable route for the O-alkylation of this compound, potentially requiring protection of the amino group during the chlorination step.

The following table presents potential alkylation reactions for this compound, drawing from established methods for similar compounds.

| Alkylating Agent | Functional Group Targeted | Typical Conditions | Product Type |

| Methyl iodide | Amino | K₂CO₃, Acetone, reflux | 3-(Methylamino)quinolin-4-ol and/or 3-(Dimethylamino)quinolin-4-ol |

| Benzyl bromide | Amino | NaHCO₃, DMF, rt | 3-(Benzylamino)quinolin-4-ol |

| 1. POCl₃ 2. Sodium methoxide | Hydroxyl | 1. Reflux 2. Methanol, reflux | 3-Amino-4-methoxyquinoline |

| 1. NaH 2. Ethyl iodide | Hydroxyl (with N-protection) | 1. THF, 0°C to rt 2. Reflux | 3-(Protected-amino)-4-ethoxyquinoline |

Reactivity of the Amino Group in this compound

The amino group at the 3-position of this compound is a key reactive center. Amines are known for their nucleophilic character due to the lone pair of electrons on the nitrogen atom, allowing them to readily react with acids to form salts and with electrophiles to form new bonds chempanda.com. In the context of quinoline derivatives, the amino group can participate in various reactions, including alkylation, acylation, and condensation reactions.

While specific reactions focusing solely on the amino group of this compound were not extensively detailed in the search results, the general reactivity of amino groups in similar structures and the participation of the amino group in reactions involving the quinoline core provide insight. For instance, the amino group can act as a nucleophile in cascade reactions leading to fused heterocyclic systems rsc.orgnih.gov. The nucleophilicity of the amino group, alongside the carbon at the 3-position, has been discussed in the context of Mannich-type reactions of 2-aminoquinolin-4(1H)-one, a closely related structure nih.gov.

Reactivity of the Hydroxyl Group in this compound

The hydroxyl group at the 4-position of this compound also contributes significantly to its reactivity. Hydroxyl groups can act as both nucleophiles and weak acids. Their reactivity is influenced by their position on the aromatic ring and the presence of other functional groups. In hydroxyquinolines, the position of the hydroxyl group plays a crucial role in electronic transitions and bond formation researchgate.net. The reactivity of the OH functional group can increase in the excited state due to charge redistribution researchgate.net.

Quinoline Ring Reactivity and Substituent Effects

The quinoline ring system in this compound provides a rigid scaffold with inherent reactivity patterns influenced by the nitrogen atom and the attached substituents. The quinoline nucleus is a nitrogen-containing heterocycle that can undergo both electrophilic and nucleophilic substitution reactions orientjchem.orgmdpi.com. The nitrogen atom makes the pyridine-like portion of the quinoline ring susceptible to electrophilic attack, while the benzene-like portion can undergo electrophilic aromatic substitution.

Substituents on the quinoline ring significantly affect its reactivity and the properties of the compound. For example, the position and electronic nature of substituents can influence the compound's activity in various biological contexts orientjchem.orgnih.gov. Studies on substituted 4-aminoquinolines have explored the impact of variations at different positions, such as the 7-position, on activity and reactivity through methods like Ullmann, Suzuki, and Negishi coupling reactions nih.gov. The presence of electron-withdrawing or electron-donating groups can alter the electron density distribution across the ring, thereby directing electrophilic or nucleophilic attack and influencing reaction rates and regioselectivity acs.org.

Investigation of Reaction Mechanisms and Intermediates

Mechanistic studies are vital for understanding the step-by-step processes involved in the reactions of this compound and for designing new transformations. The presence of multiple reactive centers (amino group, hydroxyl group, and the quinoline ring) allows for complex reaction pathways, often involving intermediates that are subsequently transformed.

Mannich and Retro-Mannich Reaction Pathways

The Mannich reaction is a versatile three-component condensation that forms C-C and C-N bonds, typically involving an amine, a carbonyl compound, and a compound with an active hydrogen nih.govresearchgate.net. Retro-Mannich reactions are the reverse of this process. In the context of aminoquinolines, these reactions can lead to the formation of complex structures.

Studies on 2-aminoquinolin-4(1H)-one, a related compound, have shown its participation in Mannich reactions, acting as both a carbon and nitrogen nucleophile nih.gov. The reaction with primary and secondary amines and formaldehyde can yield Mannich products, although these can be thermally unstable and undergo retro-Mannich processes, leading to the formation of dimeric or trimeric products nih.govresearchgate.net. The mechanism can involve the formation of reactive methylene (B1212753) species or iminium salts as intermediates nih.govresearchgate.net. The retro-Mannich reaction pathway has been indirectly confirmed through crossed reactions with other nucleophiles researchgate.net.

Cascade C-N Bond Formation Processes

Cascade reactions involving the formation of multiple bonds in a single sequence are efficient synthetic strategies. In the chemistry of quinoline derivatives, cascade processes often involve the formation of C-N bonds, leading to fused or more complex ring systems.

Research on the synthesis of nitrogen-containing heterocycles frequently involves cascade reactions with C-N bond formation as key steps researchgate.netresearchgate.nethbni.ac.in. For instance, transition metal-catalyzed cascade annulation reactions have been developed to synthesize isoquinolines and related structures through intermolecular C-C and subsequent intramolecular C-N bond formation researchgate.net. Copper-catalyzed reactions involving aminoquinoline-based ligands have been shown to facilitate C-N bond formation between N-nucleophiles and copper carbene complexes semanticscholar.org. These processes often involve complex mechanisms with various intermediates, such as organometallic species or radical intermediates researchgate.netsemanticscholar.orgbeilstein-journals.org.

Halogen Bonding Accelerated Dehydrogenative Aromatization

Dehydrogenative aromatization is a process that converts saturated or partially saturated rings into aromatic systems by removing hydrogen atoms. This transformation is crucial for the synthesis of many aromatic compounds, including substituted quinolines. Recent studies have highlighted the role of halogen bonding in accelerating such reactions.

Halogen bonding, an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic region, can influence reaction rates and selectivity acs.org. In the context of 4-aminoquinoline preparation, halogen bonding has been found to accelerate aerobic dehydrogenative aromatization researcher.liferesearcher.lifersc.org. Mechanistic studies in related systems have revealed that iodine can be consumed to produce iodo-substituted intermediates, which act as catalysts in the dehydrogenative aromatization process researcher.liferesearcher.lifersc.org. Halogen bonding is considered critical in the intermolecular transfer hydrogenation involved in these reactions researcher.life.

Role of Reactive Species in Reaction Pathways

Understanding the role of reactive species is crucial for elucidating the mechanisms governing the reactions of this compound. Reactive intermediates, though often short-lived and present at low concentrations, significantly influence the reaction course and product formation nih.govethz.ch. Studies on related quinoline derivatives provide insights into the types of reactive species that may be involved in this compound chemistry.

Research into the Mannich and retro-Mannich reactions of 2-aminoquinolin-4(1H)-one, a related scaffold, suggests the involvement of reactive methylene species researchgate.netplos.org. These species are proposed to arise from the thermal instability of Mannich products, leading to the formation of dimeric and trimeric quinolinone derivatives researchgate.netplos.org. The mechanism is thought to involve a reactive intermediate originating from the reaction of the quinolinone with paraformaldehyde or from the decomposition of Mannich products researchgate.net.

Another class of reactive species potentially relevant to this compound chemistry are reactive oxygen species (ROS). Studies on the antimalarial activity of 8-aminoquinolines, which share structural features with this compound, indicate that their mechanism of action involves the generation of ROS that damage the malaria parasite benchchem.com. While this is a biological context, it highlights the potential for quinoline derivatives to participate in reactions involving oxygen-centered radicals or other activated oxygen species.

Metal-catalyzed reactions involving quinoline systems can also proceed via reactive intermediates. For instance, palladium-catalyzed cyclization reactions leading to 4-aminoquinolin-3-ol (B11917305) derivatives are reported vulcanchem.com. Although the specific reactive species in the cyclization of N-arylenamines to form 4-aminoquinolin-3-ol derivatives are not explicitly detailed in the provided snippets, transition metal catalysis often involves organometallic intermediates and various oxidation states of the metal catalyst beilstein-journals.orgchemrxiv.org. Studies on nickel-catalyzed C(sp3)-H functionalization directed by 8-aminoquinoline (B160924) highlight the observation of paramagnetic intermediates and propose a mechanism involving Ni(II) to Ni(IV) oxidative addition, suggesting the transient existence of higher oxidation state metal species chemrxiv.org.

The formation of iminium and enol intermediates has been noted as critical in certain multicomponent reactions involving quinoline synthesis nih.gov. The comparable energy barriers for the formation of these intermediates through independent processes can be key to the success and stereoselectivity of such reactions nih.gov.

| Proposed Reactive Species (Based on Related Quinoline Chemistry) | Potential Role in this compound Reactions | Supporting Evidence from Related Studies |

| Reactive Methylene Species | Formation of dimeric/trimeric products in reactions with formaldehyde/amines | Observed in Mannich/retro-Mannich reactions of 2-aminoquinolin-4(1H)-one researchgate.netplos.org |

| Reactive Oxygen Species (ROS) | Involvement in oxidative processes or biological mechanisms | Implicated in the antimalarial activity of 8-aminoquinolines benchchem.com |

| Organometallic Intermediates | Transient species in metal-catalyzed transformations | Common in palladium- and nickel-catalyzed reactions of quinoline derivatives vulcanchem.comchemrxiv.org |

| Iminium Intermediates | Electrophilic species in condensation/addition reactions | Proposed in multicomponent quinoline synthesis reactions nih.gov |

| Enol Intermediates | Nucleophilic species in addition/cyclization reactions | Proposed in multicomponent quinoline synthesis reactions nih.gov |

Advanced Spectroscopic and Structural Characterization of 3 Aminoquinolin 4 Ol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. numberanalytics.comtsijournals.com It provides detailed information about the connectivity and environment of atoms within a molecule. numberanalytics.com

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR spectroscopy provides information about the types of hydrogen atoms present in a molecule, their relative numbers, and their connectivity based on spin-spin coupling. Chemical shifts (δ values) in the ¹H NMR spectrum are influenced by the electronic environment around each proton. tsijournals.com A search for 3-Aminoquinolin-4-ol NMR data provided some related quinoline (B57606) derivatives, showing typical chemical shift ranges for aromatic protons (δ 7.2–8.5 ppm) and amino protons (e.g., δ 4.99 ppm or 3.95 ppm for -NH₂) rsc.orgvulcanchem.com. The chemical shift of a hydroxyl proton might appear around δ 5.8 ppm. vulcanchem.com

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The number of signals in a ¹³C NMR spectrum indicates the number of unique carbon environments. Chemical shifts in ¹³C NMR are particularly sensitive to the hybridization state and the presence of electronegative atoms. libretexts.org For quinoline derivatives, ¹³C NMR signals for aromatic carbons typically appear in the range of δ 110-150 ppm, while carbons bonded to heteroatoms like nitrogen or oxygen can have characteristic shifts. rsc.orglibretexts.org For example, signals around 147.5, 144.0, 138.5, 136.1, 128.9, 127.5, 121.4, 116.1, and 110.1 ppm have been observed for a related quinoline derivative. rsc.org

Interpreting ¹H and ¹³C NMR spectra involves assigning observed signals to specific nuclei within the molecular structure, taking into account chemical shifts, splitting patterns (multiplicity), and signal intensities. numberanalytics.com Comparing experimental chemical shifts to calculated values or databases of known compounds can aid in structural confirmation. tsijournals.com

Here is a hypothetical data table based on the expected chemical shift ranges for this compound:

| Nucleus | Type | Expected Chemical Shift Range (ppm) |

| ¹H | Aromatic CH | 7.0 - 8.5 |

| ¹H | -NH₂ | 3.5 - 5.5 |

| ¹H | -OH | 4.5 - 6.5 |

| ¹³C | Aromatic C | 110 - 150 |

| ¹³C | C-NH₂ | 140 - 155 |

| ¹³C | C-OH | 145 - 160 |

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques provide more detailed information about the relationships between nuclei, which is crucial for elucidating the structure of complex molecules. numberanalytics.comed.ac.ukmnstate.edu These techniques spread the NMR signals into two dimensions, revealing correlations between nuclei that are coupled or spatially close. mnstate.edu

Common 2D NMR techniques used in structural elucidation include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through bonds, helping to establish the connectivity of the carbon-hydrogen framework. numberanalytics.compbsiddhartha.ac.inscribd.com

HMQC (Heteronuclear Multiple Quantum Correlation) or HSQC (Heteronuclear Single Quantum Correlation): Correlates protons directly bonded to heteronuclei, typically ¹³C. This helps in assigning proton signals to their attached carbon atoms. scribd.commdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and heteronuclei (usually ¹³C) over two or three bonds. This is invaluable for establishing connectivity across quaternary carbons and through heteroatoms. numberanalytics.comscribd.commdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies nuclei that are close to each other in space, regardless of whether they are bonded. This technique provides information about the three-dimensional structure and conformation of a molecule. numberanalytics.com

By combining the information from 1D and 2D NMR experiments, a complete assignment of proton and carbon signals can be achieved, leading to a confident determination of the molecular structure. numberanalytics.commdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. savemyexams.com It also yields characteristic fragmentation patterns that can be used for structural identification. savemyexams.comacdlabs.com

For this compound (with a molecular formula of C₉H₈N₂O), the molecular weight is approximately 160.17 g/mol . nih.gov Mass spectrometry data for this compound shows a molecular ion peak at m/z 160.1, consistent with its molecular formula. vulcanchem.comnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places. This allows for the determination of the elemental composition of an ion, which is crucial for confirming the molecular formula of the parent compound and its fragments. acs.org HRMS data can differentiate between compounds with the same nominal mass but different elemental compositions. mdpi.com For example, HRMS can be used to calculate and find the exact mass of a compound or its fragments, aiding in identification. acs.orgmdpi.comrsc.orgnih.govplos.org

Traveling-Wave Ion Mobility Mass Spectrometry (TWIMS-MS) for Isomeric Differentiation

Traveling-Wave Ion Mobility Spectrometry coupled with Mass Spectrometry (TWIMS-MS) is an advanced technique that separates ions based on their size, shape, and charge as they travel through a gas-filled cell under the influence of a traveling electric wave. chromatographyonline.com This provides an additional dimension of separation orthogonal to traditional MS, allowing for the differentiation of isomeric and isobaric compounds that have the same mass-to-charge ratio but different three-dimensional structures. chromatographyonline.commanchester.ac.uknih.govnih.gov

While specific TWIMS-MS data for this compound was not found in the search results, the technique's capability to distinguish isomers based on their collision cross-sections (CCS) is well-established. chromatographyonline.commanchester.ac.uk This would be particularly useful for analyzing samples containing this compound alongside potential structural isomers.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule by measuring the absorption or scattering of infrared or laser light, respectively. savemyexams.comedinst.com Different functional groups vibrate at characteristic frequencies, resulting in unique spectral fingerprints. savemyexams.comspecac.com

IR spectroscopy typically identifies functional groups that undergo a change in dipole moment during vibration, such as C=O, O-H, and N-H stretches. savemyexams.comspecac.com For quinoline derivatives, characteristic IR absorption bands can confirm the presence of N-H (around 3300-3500 cm⁻¹) and O-H (around 3200-3600 cm⁻¹) stretching vibrations. vulcanchem.comsavemyexams.com Other vibrations within the quinoline ring system and the amino group would also contribute to the IR spectrum. researchgate.net IR spectra of this compound have been recorded using techniques like KBr wafer, ATR-Neat, and Vapor Phase. nih.gov

Raman spectroscopy, on the other hand, probes vibrations that cause a change in polarizability. It is often complementary to IR spectroscopy, providing information about different molecular vibrations, particularly those involving nonpolar bonds or symmetric stretches. edinst.com Raman spectroscopy has been applied to characterize quinoline derivatives, with studies investigating the relationship between molecular structure and Raman spectra. researchgate.netresearchgate.net Aminoquinolines, possessing chromophoric groups and relatively symmetric structures, tend to give intense Raman signals. researchgate.net Analysis of Raman spectra, often supported by theoretical calculations, can help in unambiguously characterizing the main vibrational bands of quinoline derivatives. researchgate.net

Combining IR and Raman spectroscopic data provides a more complete picture of the vibrational modes of this compound, aiding in the identification of its functional groups and confirming its structure.

X-ray Crystallography for Solid-State Structural Determination

Detailed research findings specifically reporting the single-crystal X-ray diffraction analysis and solid-state structural determination of this compound were not found in the conducted literature search. While X-ray crystallography is a powerful technique for elucidating the precise atomic and molecular structure of crystalline solids, including bond lengths, angles, and packing arrangements, specific crystallographic data for this compound could not be retrieved from the searched sources. Studies on related quinoline derivatives have utilized X-ray crystallography to confirm molecular structures and investigate intermolecular interactions researchgate.netplos.orgresearchgate.netresearchgate.net. However, direct application of this technique to provide the crystal structure of this compound is not detailed in the available results.

Advanced Imaging Techniques for Morphological Characterization

Advanced imaging techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are crucial for understanding the surface morphology, particle size, and internal structure of materials. However, specific research findings detailing the morphological characterization of this compound using SEM and TEM were not identified in the conducted literature search.

Scanning Electron Microscopy (SEM)

SEM is widely used to produce high-resolution images of a sample's surface topography and composition by scanning it with a focused electron beam raith.comtescan.com. While SEM has been applied to characterize the morphology of various materials, including some organic compounds and related systems researchgate.netmdpi-res.com, specific data or images pertaining to the SEM analysis of this compound were not found in the search results.

Transmission Electron Microscopy (TEM)

TEM provides high-resolution images that can reveal the internal structure, morphology, and crystallinity of materials at the nanoscale by transmitting electrons through a thin sample researchgate.netrsc.org. Although TEM is a valuable tool for the detailed morphological analysis of fine particles and structures, specific research findings or images from the TEM analysis of this compound were not retrieved from the searched literature.

Computational and Theoretical Investigations of 3 Aminoquinolin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to derivatives and scaffolds related to 3-aminoquinolin-4-ol to elucidate the structural requirements for biological activity, particularly as agonists for Toll-like Receptors 7 and 8 (TLR7 and TLR8). core.ac.ukacs.org

In these studies, DFT calculations were employed to determine properties such as molecular electrostatic potentials and partial charges. acs.org This information helped to create a quantitative structure-activity relationship (QSAR), allowing for the classification of various heterocyclic compounds as inactive, selective TLR8 agonists, or dual TLR7/8 agonists. core.ac.ukacs.orgresearchgate.net The calculations confirmed that the distribution of electron density within the heterocyclic core plays a critical role in determining the specific biological activity. acs.org

A study focused on developing TLR7 and TLR8 agonists utilized DFT calculations to fully optimize the geometries of various compounds derived from scaffolds like thiazolo[4,5-c]quinolines. acs.org The insights from these computational models were crucial for rationalizing the structure-activity relationships and guiding the design of new, more potent, and selective molecules. researchgate.net

Table 1: DFT Calculation Parameters for this compound Derivatives

| Parameter | Specification | Source |

|---|---|---|

| Theory Level | Density Functional Theory (DFT) | acs.org |

| Functional | M06-2X | acs.org |

| Basis Set | cc-pVDZ | acs.org |

| Application | Geometry Optimization, Molecular Electrostatic Potential Calculation | acs.org |

While DFT is used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to calculate excited-state properties, such as electronic absorption and emission spectra. Specific TD-DFT studies focused on the electronic transitions of this compound were not identified in the surveyed literature.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound or its derivatives, might interact with a biological target like a protein or nucleic acid.

Studies indicate that this compound and its derivatives are subjects of molecular docking simulations to explore their binding affinities and mechanisms of action against various biological targets. These targets include enzymes, DNA, and receptors involved in cancer and malaria. The amino and hydroxyl groups of the this compound scaffold are considered crucial for binding to the active sites of target proteins.

For instance, derivatives of this compound have been computationally docked into the binding sites of specific receptors to guide synthetic efforts. In one such study, a derivative was modeled into the putative allosteric binding site of the human A3 adenosine (B11128) receptor (hA3AR). nih.gov Such computational analyses help to explain structure-activity relationships and assist in the design of future compounds with improved potency and selectivity. uantwerpen.be

Table 2: Representative Examples of Molecular Docking Targets for Quinoline (B57606) Derivatives

| Ligand Class | Target Protein | Therapeutic Area | Source |

|---|---|---|---|

| This compound Derivatives | Generic Proteins (A, B, C) | Drug Discovery | |

| Thiazoloquinoline Derivative | A3 Adenosine Receptor (A3AR) | Neurological Disorders | nih.gov |

Mechanistic Computational Studies of Reactions Involving this compound

This compound serves as a key chemical intermediate for the synthesis of more complex heterocyclic systems, such as thiazolo[4,5-c]quinolines and oxazolo[4,5-c]quinolines. acs.orgresearchgate.netnih.gov The synthetic pathways often involve sequential reactions, such as acylation or treatment with an isothiocyanate, followed by a cyclization step that is frequently accelerated by microwave irradiation. acs.orgresearchgate.net

For example, the synthesis of 2-butylthiazolo[4,5-c]quinoline involves the acylation of this compound with valeroyl chloride, followed by cyclization using phosphorus pentasulfide (P₂S₅) under microwave heating. acs.org Similarly, oxazolo[4,5-c]quinoline (B15046130) derivatives can be prepared via acylation and subsequent cyclization using reagents like phosphorus pentoxide (P₂O₅) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). acs.orgresearchgate.net

Despite its utility as a synthetic precursor, detailed computational studies focusing on the reaction mechanisms, transition states, and energy profiles of these specific transformations involving this compound were not found in the reviewed literature.

Conformational Analysis and Energy Landscapes

Conformational analysis is used to study the different spatial arrangements of atoms in a molecule and the energy associated with them. For drug-like molecules, the biologically active conformation is often the one with the lowest energy or a low-energy state that is readily accessible.

Computational studies on a closely related quinolinone derivative, N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor), have highlighted the critical importance of molecular conformation for biological activity. acs.org Molecular mechanics calculations revealed that the most favorable conformation for this class of compounds features a planar structure stabilized by an intramolecular hydrogen bond between the amide hydrogen and the oxygen of the quinolinone carbonyl group. acs.org This planarity was confirmed by single crystal X-ray crystallography and was shown to be crucial for its function as a CFTR potentiator. acs.org The calculations also indicated a significant energy barrier of over 10 kcal/mol for rotation around the amide-quinolinone bond, locking the molecule in this active, planar conformation. acs.org

Table 3: Conformational Analysis Findings for a Related Quinolinone Derivative

| Computational Method | Finding | Significance | Source |

|---|---|---|---|

| Molecular Mechanics | The most stable conformation is planar. | Planarity is essential for biological activity. | acs.org |

| Molecular Mechanics | An intramolecular hydrogen bond stabilizes the planar form. | Explains the preference for the active conformation. | acs.org |

Prediction of Spectroscopic Data through Computational Approaches

Computational methods, particularly DFT, can be used to predict various spectroscopic data, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds. However, specific studies detailing the computational prediction of spectroscopic data for this compound were not identified in the analyzed sources.

Pharmacological and Biological Research on 3 Aminoquinolin 4 Ol and Its Analogs

Anticancer Research and Apoptosis Induction Mechanisms

The quinoline (B57606) nucleus is a foundational structure in the development of various therapeutic agents, including those with potent anticancer activity. nih.gov Analogs of 3-aminoquinolin-4-ol have been investigated for their ability to combat cancer through various mechanisms, including the induction of programmed cell death (apoptosis) and the disruption of essential cellular processes in cancer cells.

Activity against Human Cancer Cell Lines

Derivatives of the quinoline scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines. Research has shown that these compounds can inhibit the growth of tumors by triggering apoptosis. nih.gov For instance, novel 2-morpholino-4-anilinoquinoline compounds have been synthesized and evaluated for their anticancer potential against the HepG2 liver cancer cell line, with some derivatives showing high activity. nih.gov Similarly, a series of 4-aminoquinazoline derivatives were tested against six different cancer cell lines, including those for colon (HCT-116), liver (SK-HEP-1), breast (MDA-MB-231, MCF-7), stomach (SNU638), and lung (A549) cancer, with one compound in particular showing potent antiproliferative activity. nih.gov

Further studies have explored the efficacy of bis-quinoline isomers and their regioisomers, which exhibited substantial potency against various solid tumor cell lines. mdpi.com Specifically, certain isomers displayed submicromolar IC₅₀ values against colon (HCT116), cervical (HeLa), melanoma (M14), and fibrosarcoma (HT1080) cancer cells. mdpi.com Another study highlighted a pyrazolo[3,4-h]quinoline derivative that significantly suppressed the viability of breast cancer cells (MDA-MB-231 and MCF-7) in a concentration- and time-dependent manner. mdpi.com The antiproliferative activities of these compounds are often quantified by their IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth.

Table 1: Antiproliferative Activity of Quinoline Analogs Against Human Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 2-morpholino-4-anilinoquinoline (3d) | HepG2 | Liver | 8.50 | nih.gov |

| 2-morpholino-4-anilinoquinoline (3c) | HepG2 | Liver | 11.42 | nih.gov |

| 4-aminoquinazoline derivative (6b) | HCT116 | Colon | Not specified, but potent | nih.gov |

| Bis-quinoline isomer (2a) | HeLa | Cervical | 0.14 | mdpi.com |

| Bis-quinoline isomer (2b) | MCF-7 | Breast | 0.3 | mdpi.com |

| Pyrazolo[3,4-h]quinoline derivative | MDA-MB-231 | Breast | 28.9 | mdpi.com |

| Pyrazolo[3,4-h]quinoline derivative | MCF-7 | Breast | 29.8 | mdpi.com |

Telomere Dysfunction Promotion

A promising strategy in cancer therapy involves targeting telomeres, the protective caps at the ends of chromosomes. nih.gov Telomere dysfunction can lead to chromosomal instability, which can be a barrier to tumor growth. nih.gov Research into G-quadruplex (G4) ligands, which can interact with telomeric DNA, has shown that certain terpyridine platinum compounds can induce telomere dysfunction. nih.gov This disruption leads to an increase in double-stranded DNA breaks located near the telomeres, promoting the formation of chromatin bridges during mitosis and ultimately increasing chromosome mis-segregation rates. nih.gov This mechanism highlights a specific pathway through which quinoline-related structures can exert their anticancer effects by compromising the genomic stability of cancer cells. nih.gov

Inhibition of Cancer Cell Proliferation

Aminoquinoline analogs have been shown to inhibit cancer cell proliferation through multiple pathways. One key mechanism involves the activation of p53, a tumor suppressor protein, in response to DNA damage induced by these compounds. nih.gov This activation can lead to cell cycle arrest. nih.gov Furthermore, certain 4-aminoquinolines can trigger lysosomal-mediated cell death in cancer cells. nih.gov

Studies on specific derivatives have demonstrated their ability to arrest the cell cycle at different phases. For example, some compounds cause an arrest at the G2/M phase in prostate cancer cells (PC-3), while others induce a G1 phase arrest in colon cancer cells (HCT116). nih.govnih.gov This cell cycle arrest prevents cancer cells from dividing and proliferating. The inhibition of cell growth by some quinoline derivatives has also been linked to the modulation of apoptotic proteins, such as upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. nih.gov

Antimicrobial and Anti-Infective Studies

The versatile quinoline scaffold is also central to the development of antimicrobial agents. Analogs of this compound have been synthesized and tested for their efficacy against a wide spectrum of pathogenic bacteria and fungi.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Quinolone and aminoquinoline derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Novel quinolone agents bearing specific side chains have been found to be highly potent, particularly against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae. nih.gov

Research has identified 4-aminoquinoline (B48711) derivatives with low-to-moderate antibacterial activity. mdpi.com One such compound exhibited potent inhibition against MRSA with a minimum inhibitory concentration (MIC) of 0.125 mM, while another was effective against Streptococcus pyogenes with an MIC of 0.25 mM. mdpi.com The antibacterial activity is often evaluated by measuring the zone of inhibition and determining the MIC, which is the lowest concentration of a compound that prevents visible growth of a bacterium. Some novel 5-amino-4-quinolones have demonstrated exceptionally potent activity against numerous clinical isolates of Gram-positive bacteria, with MICs as low as ≤0.06 μg/mL. nih.gov

Table 2: Antibacterial Activity of Quinoline Analogs

| Compound Class | Bacterial Strain | Gram Type | MIC | Reference |

|---|---|---|---|---|

| 4-aminoquinoline derivative (7b) | MRSA | Gram-Positive | 0.125 mM | mdpi.com |

| 4-aminoquinoline derivative (9d) | Streptococcus pyogenes | Gram-Positive | 0.25 mM | mdpi.com |

| 5-amino-4-quinolone (111) | Various Gram-Positive Isolates | Gram-Positive | ≤0.06 µg/mL | nih.gov |

| 4-aminoquinoline (1) | Methicillin-resistant S. aureus | Gram-Positive | 8 µg/mL | nih.gov |

Antifungal Activity against Fungal Strains

In addition to their antibacterial properties, quinoline analogs have been investigated for their effectiveness against various fungal pathogens. mdpi.com A study of long-chain 4-aminoquinolines identified molecules with weak-to-moderate antifungal activity against several Candida strains, with MIC values ranging from 25 to 50 µM. nih.gov

Other research has focused on fluorinated quinoline analogs, which have demonstrated good antifungal activity against a panel of ten phytopathogenic fungi. mdpi.com Certain derivatives showed significant activity (>80%) against Sclerotinia sclerotiorum, while another was highly effective against Rhizoctonia solani. mdpi.com Similarly, some 3-alkylquinazolin-4-one derivatives, which are structurally related to quinolones, have displayed notable antifungal activity against fungi such as Fusarium oxysporum and Gibberella zeae. nih.gov

Table 3: Antifungal Activity of Quinoline Analogs

| Compound Class | Fungal Strain | Inhibition/MIC | Reference |

|---|---|---|---|

| Long-chain 4-aminoquinoline | Candida strains | MIC = 25–50 µM | nih.gov |

| Fluorinated quinoline analog (2b) | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | mdpi.com |

| Fluorinated quinoline analog (2g) | Rhizoctonia solani | 80.8% inhibition at 50 µg/mL | mdpi.com |

| 3-alkylquinazolin-4-one (3h) | Fusarium oxysporum | 47.2% inhibition at 50 µg/mL | nih.gov |

| 3-alkylquinazolin-4-one (3c) | Gibberella zeae | 55.0% inhibition at 50 µg/mL | nih.gov |

Antimalarial Activity and Drug Discovery Efforts

The 4-aminoquinoline scaffold is the foundation for a critical class of antimalarial drugs, with chloroquine (B1663885) (CQ) and amodiaquine being historically significant examples. These compounds have been widely used due to their efficacy, affordability, and simple synthesis. However, the widespread emergence of drug-resistant strains of the Plasmodium falciparum parasite has severely limited their clinical utility and spurred extensive drug discovery efforts to develop new, effective analogs. nih.gov

Research has focused on modifying the 4-aminoquinoline structure to overcome resistance mechanisms. nih.gov These efforts have led to the synthesis and evaluation of numerous analogs, aiming to retain the potent schizonticidal activity of the parent compounds while restoring efficacy against resistant parasites. nih.govnih.gov

Efficacy against Chloroquine-Sensitive and Chloroquine-Resistant Strains

A primary goal of current research is the development of 4-aminoquinoline analogs that are active against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. nih.gov Studies have shown that specific structural modifications can restore antimalarial activity. For example, analogs with shortened side chains have been found to retain reasonable in vitro activity (50% inhibitory concentration, IC50 <100 nM) against CQR strains. asm.org

A comprehensive study of 108 different 4-aminoquinoline analogs found that 55% were active against both CQS and CQR P. falciparum strains, with IC50 values of ≤25 nM. nih.govnih.gov This research identified several key structural features associated with broad-spectrum activity:

An unsubstituted quinoline ring.

A halogen (Cl, Br, or I) at the 7-position.

Two protonatable nitrogen atoms, one in the quinoline ring and one at the distal end of the side chain. nih.gov

Conversely, it was noted that some analogs, particularly N-dealkylated metabolites, are significantly less active against CQR strains, highlighting the importance of metabolic stability in drug design. asm.org Amodiaquine, another 4-aminoquinoline, has also shown high efficacy in treating CQR P. falciparum infections.

| Compound Type | P. falciparum Strain | Efficacy (IC50) | Reference |

| Shortened side-chain 4-aminoquinolines | Chloroquine-Resistant (K1) | 49 to 61 nM | asm.org |

| Shortened side-chain 4-aminoquinolines | Chloroquine-Sensitive (NF54) | 18 to 25 nM | asm.org |

| Broadly active 4-aminoquinolines | CQS and CQR strains | ≤25 nM | nih.govnih.gov |

Heme-Polymerization Inhibition Studies

The primary mechanism of action for 4-aminoquinoline antimalarials is the inhibition of heme polymerization within the parasite's digestive vacuole. nih.govresearchgate.net During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. nih.govresearchgate.net To protect itself, the parasite detoxifies the heme by polymerizing it into an inert crystalline substance called hemozoin (malaria pigment). nih.govresearchgate.net

Quinolines and their analogs disrupt this detoxification process. nih.govresearchgate.net These drugs are believed to form a complex with heme, and this drug-heme complex then caps the growing hemozoin crystal, preventing further polymerization. nih.govresearchgate.netjohnshopkins.edu This leads to an accumulation of toxic free heme within the parasite, causing oxidative damage and ultimately leading to cell death. nih.govresearchgate.net Binding assays have demonstrated that the association of the quinoline-heme complex with the heme polymer is specific, high-affinity, and saturable. nih.govresearchgate.net The effectiveness of a quinoline analog often correlates with its relative binding affinity for the heme polymer versus free heme. nih.govresearchgate.net This mechanism is considered common to a diverse range of quinoline antimalarials, including chloroquine, quinine (B1679958), and mefloquine. nih.govjohnshopkins.edupnas.org

Enzyme Inhibition and Protein-Ligand Interaction Research

Beyond their well-established roles as antimalarial and antitubercular agents, aminoquinoline derivatives have been investigated for their ability to interact with and inhibit various enzymes, making them attractive scaffolds for broader therapeutic applications. The study of protein-ligand interactions through methods like molecular docking and X-ray crystallography has been crucial in designing inhibitors with improved potency and selectivity.

Calpain Inhibitory Properties

Calpains are a family of calcium-dependent cysteine proteases involved in numerous cellular processes, including cytoskeletal remodeling and signal transduction. Dysregulation of calpain activity is implicated in various pathological conditions, making them a target for therapeutic intervention. nih.gov Research has identified derivatives of aminoquinolines as potential calpain inhibitors.

A high-throughput screening of a chemical library identified a series of 3-acetyl-2-aminoquinolin-4-one derivatives with calpain inhibitory activity. Docking studies suggest that the efficacy of these compounds depends on the size and charge of substitutions on a phenylamino ring, which influences their interaction with the enzyme's active site. nih.gov Specific inhibitors like AK295 have shown dose-dependent inhibition of calcium-mediated neurofilament protein degradation, with 50% inhibition observed at a concentration of 10 μM. nih.gov These findings indicate that the aminoquinoline scaffold can be optimized to produce potent and selective calpain inhibitors for potential therapeutic use. nih.gov

| Inhibitor | Target | Activity |

| AK295 | Calpain | 50% inhibition of NFP degradation at 10 μM nih.gov |

| AK275 / AK295 | Purified m-calpain | 50% inhibition of caseinolytic activity at 0.6 μM nih.gov |

Modulation of Enzyme Activity in Biological Pathways

The inhibitory actions of aminoquinoline analogs on enzymes like InhA and calpain are prime examples of how these compounds can modulate critical biological pathways. By targeting specific enzymes, these molecules can disrupt processes essential for pathogen survival or correct dysregulated pathways in human disease.

In tuberculosis, the inhibition of InhA by quinoline derivatives directly interferes with the mycolic acid biosynthesis pathway, a process vital for the integrity of the mycobacterial cell wall. nih.govorientjchem.org This targeted disruption is a key strategy in developing new antibiotics to overcome resistance. orientjchem.org

In the context of malaria, the drug's action is not direct enzyme inhibition but rather the disruption of a crucial detoxification pathway (heme polymerization), which is fundamental to the parasite's survival within red blood cells. nih.govresearchgate.net Studies have shown that the hydrophilic properties of these compounds are crucial for their accumulation in the parasite's food vacuole, a key factor in their activity against both sensitive and resistant strains. nih.gov

Furthermore, the aminoquinoline scaffold has been explored for its ability to modulate other significant signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. nih.gov This demonstrates the versatility of the aminoquinoline structure in interacting with a range of biological targets and modulating their activity, opening avenues for drug repurposing and the development of new therapeutics. nih.gov

Antioxidant Activities and Mechanisms

The quinoline ring system is a fundamental structure in numerous compounds exhibiting a wide range of biological activities, including antioxidant effects. nih.govnih.gov While direct studies on the antioxidant properties of this compound are not extensively documented in publicly available research, the antioxidant potential of its analogs, particularly derivatives of quinoline, has been a subject of significant investigation. The mechanisms underlying the antioxidant activity of these compounds are multifaceted and are generally attributed to their ability to scavenge free radicals and chelate metal ions. mdpi.comui.ac.id

The primary mechanism by which many quinoline derivatives exert their antioxidant effect is through hydrogen atom transfer (HAT) or single electron transfer (SET). sapub.org These processes involve the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The presence of hydroxyl (-OH) and amino (-NH2) groups on the quinoline scaffold, such as in this compound, is thought to be crucial for this activity. The hydroxyl group, in particular, can readily donate a hydrogen atom, and the resulting radical is stabilized by the aromatic ring system. nih.gov

Several in vitro assays are commonly employed to evaluate the antioxidant capacity of quinoline derivatives. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method. ui.ac.idsapub.org In this assay, the ability of a compound to decolorize the stable DPPH radical is measured spectrophotometrically. For instance, studies on quinoline-4-carboxylic acid derivatives have demonstrated their capacity to donate hydrogen radicals and exhibit inhibitory effects in the DPPH assay. ui.ac.id Specifically, at a concentration of 5 mg/L, 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid showed inhibition percentages of approximately 30.25% and 40.43%, respectively. ui.ac.id

Another important aspect of antioxidant activity is the chelation of metal ions, particularly transition metals like copper and iron. These metal ions can participate in the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals. Quinoline derivatives, such as 8-aminoquinolines, have been shown to form stable complexes with metal ions, thereby preventing them from catalyzing oxidative reactions. mdpi.comnih.gov

The structure-activity relationship (SAR) studies of quinoline derivatives have provided insights into the features that enhance their antioxidant potential. The position and nature of substituents on the quinoline ring play a significant role. For example, the presence of electron-donating groups, such as hydroxyl and amino groups, generally increases antioxidant activity. nih.gov The catechol moiety (an ortho-dihydroxy group) on an attached phenyl ring has been shown to be particularly effective in conferring radical scavenging ability. mdpi.com

| Compound/Analog | Assay | Finding | Source |